molecular formula C11H10ClN3O2 B1203052 6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione CAS No. 73908-08-4

6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B1203052
CAS No.: 73908-08-4
M. Wt: 251.67 g/mol
InChI Key: NEZKNLMSEQZXFW-UHFFFAOYSA-N
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Description

6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound that belongs to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:

    Starting Material: The synthesis begins with uracil as the starting material.

    Chlorobenzylation: The uracil is subjected to a chlorobenzylation reaction where a 4-chlorobenzyl group is introduced. This is usually achieved using 4-chlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Amination: The chlorobenzylated uracil is then aminated to introduce the amino group at the 6th position. This can be done using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorobenzyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.

    Biology: The compound is used in biochemical studies to understand its interaction with biological macromolecules like DNA and RNA.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes involved in nucleic acid synthesis, thereby exerting its antiviral or anticancer effects. The compound may also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorobenzyl)-6-methyluracil: Similar structure with a methyl group instead of an amino group.

    5-(4-Chlorobenzyl)-6-hydroxyuracil: Contains a hydroxyl group at the 6th position.

    5-(4-Chlorobenzyl)-6-ethyluracil: Features an ethyl group at the 6th position.

Uniqueness

6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the 4-chlorobenzyl and amino groups, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

6-amino-5-[(4-chlorophenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-7-3-1-6(2-4-7)5-8-9(13)14-11(17)15-10(8)16/h1-4H,5H2,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZKNLMSEQZXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(NC(=O)NC2=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224479
Record name 5-(4-Chlorobenzyl)-6-aminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73908-08-4
Record name 5-(4-Chlorobenzyl)-6-aminouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorobenzyl)-6-aminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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